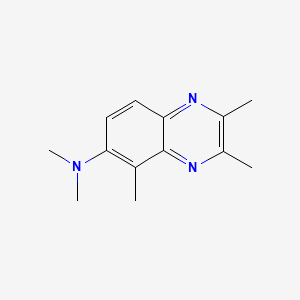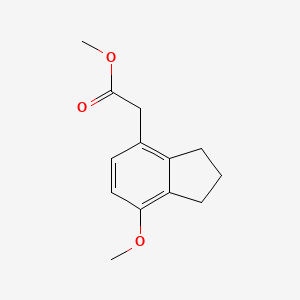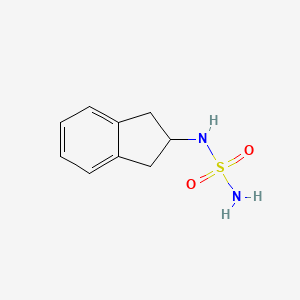![molecular formula C14H15NO B11888914 1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one CAS No. 69674-53-9](/img/structure/B11888914.png)
1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-(Dimethylamino)naphthalen-1-yl)ethanone is an organic compound with a unique structure that includes a naphthalene ring substituted with a dimethylamino group and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-(Dimethylamino)naphthalen-1-yl)ethanone typically involves the reaction of 8-(dimethylamino)naphthalene with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethanoyl chloride. The general reaction scheme is as follows:
[ \text{8-(Dimethylamino)naphthalene} + \text{Ethanoyl chloride} \rightarrow \text{1-(8-(Dimethylamino)naphthalen-1-yl)ethanone} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(8-(Dimethylamino)naphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-(8-(Dimethylamino)naphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its unique photophysical properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and sensors.
Mécanisme D'action
The mechanism of action of 1-(8-(Dimethylamino)naphthalen-1-yl)ethanone involves its interaction with molecular targets through its dimethylamino and ethanone groups. These interactions can affect various pathways, including:
Fluorescence: The compound’s fluorescence properties are due to the electronic transitions within the naphthalene ring.
Binding: The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(8-(Dimethylamino)naphthalen-2-yl)ethanone
- 1-(6-(Dimethylamino)naphthalen-1-yl)ethanone
- 1-(8-(Diethylamino)naphthalen-1-yl)ethanone
Uniqueness
1-(8-(Dimethylamino)naphthalen-1-yl)ethanone is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct photophysical properties and reactivity. This makes it particularly useful in applications requiring precise fluorescence characteristics and specific chemical reactivity.
Propriétés
Numéro CAS |
69674-53-9 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
1-[8-(dimethylamino)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C14H15NO/c1-10(16)12-8-4-6-11-7-5-9-13(14(11)12)15(2)3/h4-9H,1-3H3 |
Clé InChI |
XZLNCUCFBNSOPB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC2=C1C(=CC=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


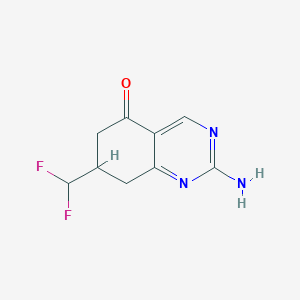
![1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile](/img/structure/B11888844.png)
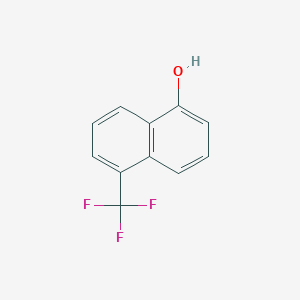
![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11888852.png)
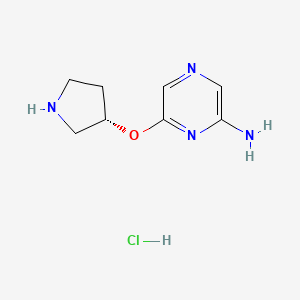
![8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11888861.png)

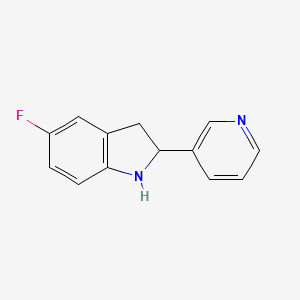

![N'-[(Z)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide;dihydrochloride](/img/structure/B11888887.png)

